N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
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Overview
Description
N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[331]nonane-3-carboxamide is a complex organic compound featuring a bicyclo[331]nonane core, which is a structural motif often found in biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bicyclo[3.3.1]nonane core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The resulting bicyclic structure is then functionalized to introduce the oxo and carboxamide groups.
Diels-Alder Reaction: The initial step involves the cycloaddition of a diene, such as cyclopentadiene, with a dienophile like maleic anhydride to form the bicyclo[3.3.1]nonane skeleton.
Functionalization: Subsequent steps include oxidation to introduce the oxo groups and amide formation through reaction with an appropriate amine, such as 1-methyl-5-oxopyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the bicyclic structure.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[3.3.1]nonane core can provide a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share the same core structure but differ in their functional groups, which can significantly alter their chemical and biological properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as proline or nicotine, have different biological activities and applications.
Uniqueness
N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is unique due to its combination of the bicyclo[3.3.1]nonane core and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17-8-12(7-13(17)18)16-15(20)11-5-9-3-2-4-10(6-11)14(9)19/h9-12H,2-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUQJWCDLEOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2CC3CCCC(C2)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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